molecular formula C13H23NO8 B15160461 L(+)-tartaric acid; tert-butyl (3R)-pyrrolidine-3-carboxylate

L(+)-tartaric acid; tert-butyl (3R)-pyrrolidine-3-carboxylate

Cat. No.: B15160461
M. Wt: 321.32 g/mol
InChI Key: LXQPREBDXHBVKY-NWAAXCJESA-N
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Description

L(+)-tartaric acid; tert-butyl (3R)-pyrrolidine-3-carboxylate is a compound that combines the properties of L(+)-tartaric acid and tert-butyl (3R)-pyrrolidine-3-carboxylate. L(+)-tartaric acid is a naturally occurring organic acid found in many plants, particularly in grapes. It is widely used in the food and pharmaceutical industries. Tert-butyl (3R)-pyrrolidine-3-carboxylate is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used as a protecting group in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L(+)-tartaric acid; tert-butyl (3R)-pyrrolidine-3-carboxylate typically involves the esterification of L(+)-tartaric acid with tert-butyl (3R)-pyrrolidine-3-carboxylate. This can be achieved through various methods, including:

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L(+)-tartaric acid; tert-butyl (3R)-pyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

L(+)-tartaric acid; tert-butyl (3R)-pyrrolidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of L(+)-tartaric acid; tert-butyl (3R)-pyrrolidine-3-carboxylate involves its role as a protecting group in organic synthesis. The tert-butyl group provides steric hindrance, protecting the functional group from unwanted reactions. The compound can be selectively deprotected under acidic conditions, allowing for the controlled release of the functional group .

Comparison with Similar Compounds

L(+)-tartaric acid; tert-butyl (3R)-pyrrolidine-3-carboxylate can be compared with other similar compounds such as:

These compounds share the tert-butyl group, which provides steric protection and can be selectively removed under specific conditions. this compound is unique in its combination of L(+)-tartaric acid and pyrrolidine, offering distinct reactivity and applications.

Properties

Molecular Formula

C13H23NO8

Molecular Weight

321.32 g/mol

IUPAC Name

tert-butyl (3R)-pyrrolidine-3-carboxylate;(2R,3R)-2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C9H17NO2.C4H6O6/c1-9(2,3)12-8(11)7-4-5-10-6-7;5-1(3(7)8)2(6)4(9)10/h7,10H,4-6H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t7-;1-,2-/m11/s1

InChI Key

LXQPREBDXHBVKY-NWAAXCJESA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CCNC1.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

CC(C)(C)OC(=O)C1CCNC1.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

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